For example, one abstract describes the synthesis of pyrazolo[3,4-b]pyridines via the reaction of pyridine-2(1H)-thiones with active halogenated reagents. [ [] https://www.semanticscholar.org/paper/a441c4d0e53e4ac4324794ea9b2b15f3c861916c ].
Another abstract outlines a multicomponent reaction strategy utilizing phenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitrile, and 1,3-diketones to access diversely functionalized pyrazolo[3,4-b]pyridines. [ [] https://www.semanticscholar.org/paper/9efc37d3c24a61b228545173be5499cd8c2a5a0a ].
Several abstracts provide details on the structural analysis of pyrazolo[3,4-b]pyridine derivatives. For instance, one abstract describes the X-ray crystal structure of a 2-methoxy-substituted derivative, revealing its unique conformation compared to its 4-methyl- and 4-chloro-substituted counterparts. [ [] https://www.semanticscholar.org/paper/b51c216936a70d2a96331391d4c60102b3f660ea ].
Another abstract reports the X-ray powder diffraction data for an intermediate used in the synthesis of apixaban, a pyrazolo[3,4-c]pyridine derivative with anticoagulant properties. [ [] https://www.semanticscholar.org/paper/cd3894f1c7b52ad101f97ed90a84b40f7f7c1847 ].
The mechanism of action for pyrazolo[3,4-b]pyridine derivatives varies depending on their specific structure and the biological target they interact with. For example, the abstract highlighting TAS-116 (16e) describes it as a selective inhibitor of HSP90α and HSP90β, disrupting the function of these chaperone proteins and exhibiting antitumor effects. [ [] https://www.semanticscholar.org/paper/216cd16be8473078841af2878c4e37abd279ab2a ]
Another abstract discusses CORT125134, a selective glucocorticoid receptor (GR) antagonist developed through the optimization of a fused azadecalin series. By antagonizing GR, CORT125134 may offer therapeutic benefits in conditions like Cushing's syndrome. [ [] https://www.semanticscholar.org/paper/7d0ffaebaf75b3dac9164e46e841523d13197ccc ]
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: